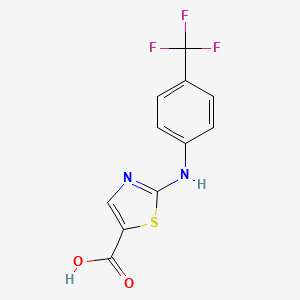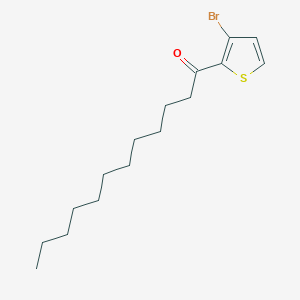
1-(3-Bromothiophen-2-YL)dodecan-1-one
Vue d'ensemble
Description
1-(3-Bromothiophen-2-YL)dodecan-1-one is a useful research compound. Its molecular formula is C16H25BrOS and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Semiconductors : Kostyuchenko et al. (2017) discuss the synthesis of alkyl-substituted thiophenes, which are used as building blocks for organic semiconductors. They describe the conversion of compounds, including 1-(biphenyl-4-yl)dodecan-1-one, to form various thiophene carboxylates with potential applications in semiconductor technology (Kostyuchenko, Drozdova, & Fisyuk, 2017).
Molecular Structure Analysis : A study by Tamer et al. (2014) focuses on the molecular structure of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one. This research includes spectroscopic characterization and analysis of electronic and nonlinear optical (NLO) properties, indicating the compound's potential in NLO material applications (Tamer, Avcı, & Atalay, 2014).
Synthesis and Characterization for Crystal Engineering : Delgado et al. (2018) synthesized and characterized a new chalcone derivative containing a thiophene moiety, which is structurally similar to 1-(3-Bromothiophen-2-YL)dodecan-1-one. This research is significant for understanding the crystal structure and potential applications in crystal engineering and molecular materials (Delgado, Henao, Quintana, Al-Maqtari, Jamalis, & Sirat, 2018).
Development of Polymer Solar Cells : A study by Yu et al. (2015) describes the design of new conjugated polymers incorporating thiophene derivatives for use in ternary polymer solar cells. The research highlights the compound's role in improving power conversion efficiency, demonstrating its application in renewable energy technology (Yu, An, Hai, Nie, Zhou, Zhang, & Tang, 2015).
Investigation in Photoelectron Spectroscopy : Potts et al. (2001) conducted an experimental and theoretical study of the valence shell photoelectron spectra of bromothiophenes, which can provide insights into the electronic structure and properties of similar compounds, including this compound (Potts, Trofimov, Schirmer, Holland, & Karlsson, 2001).
UV-Vis Spectroscopy in Polymerization Studies : Lamps & Catala (2011) used UV-Vis spectroscopy to study the controlled polymerization of thiophene derivatives, including 2-bromo-3-hexyl-5-iodothiophene, which is closely related to the compound . Their research offers valuable information for polymer synthesis and characterization (Lamps & Catala, 2011).
Propriétés
IUPAC Name |
1-(3-bromothiophen-2-yl)dodecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrOS/c1-2-3-4-5-6-7-8-9-10-11-15(18)16-14(17)12-13-19-16/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJWVKWSBCKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


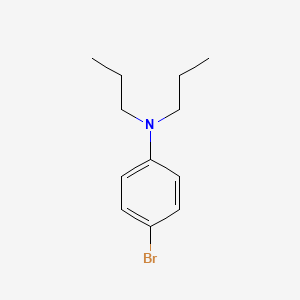
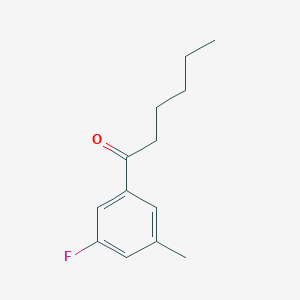
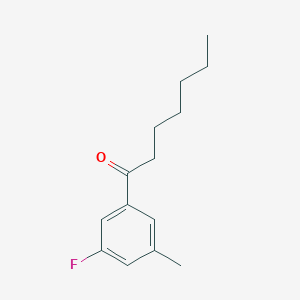
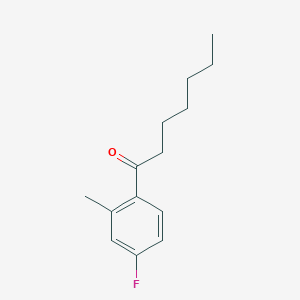
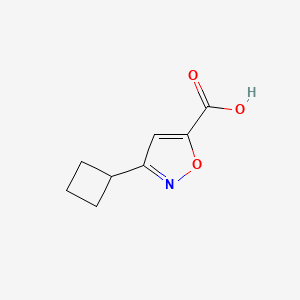
![1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine](/img/structure/B7934987.png)
![[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B7934989.png)
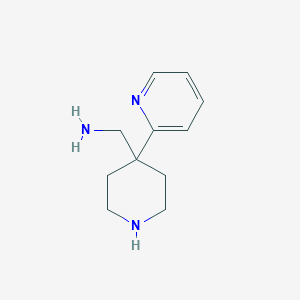

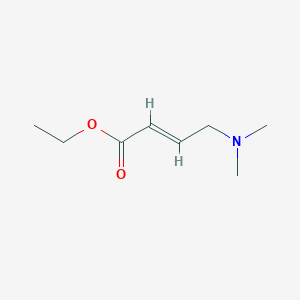


![4-methyl-2-[(naphthalen-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B7935021.png)
